Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the benzamido moiety in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminothiophenol with an appropriate carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amidation Reaction: The benzamido group is introduced through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), leading to anti-inflammatory and anticancer effects. The benzamido moiety may also interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:
2-(Trifluoromethyl)benzothiazole: Lacks the benzamido and carboxylate groups, resulting in different biological activities.
Benzothiazole-6-carboxylate: Lacks the trifluoromethyl and benzamido groups, leading to reduced lipophilicity and different pharmacological properties.
Ethyl 2-(benzamido)benzo[d]thiazole-6-carboxylate: Lacks the trifluoromethyl group, which affects its chemical stability and biological activity.
The presence of the trifluoromethyl group in this compound makes it unique, as it enhances its lipophilicity and metabolic stability, contributing to its potent biological activities.
Properties
IUPAC Name |
ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S/c1-2-26-16(25)11-6-7-13-14(9-11)27-17(22-13)23-15(24)10-4-3-5-12(8-10)18(19,20)21/h3-9H,2H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXVSFYNTVOQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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